molecular formula C9H9Cl2NO B1477984 2,4-Dichloro-6-(dimethylamino)benzaldehyde CAS No. 1803608-14-1

2,4-Dichloro-6-(dimethylamino)benzaldehyde

Cat. No. B1477984
CAS RN: 1803608-14-1
M. Wt: 218.08 g/mol
InChI Key: OUGIHRDVCSBNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(dimethylamino)benzaldehyde is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-(dimethylamino)benzaldehyde consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .

Scientific Research Applications

Organic Synthesis

2,4-Dichloro-6-(dimethylamino)benzaldehyde: is utilized in organic synthesis, particularly in the formation of Schiff bases . These bases can act as ligands to form metal complexes, which are explored for their potential as antimicrobial agents. The compound’s ability to participate in condensation reactions makes it valuable for creating a variety of organic molecules, which can be further used in the development of pharmaceuticals and fine chemicals.

Biochemistry

In biochemistry, this compound finds its use in the study of enzyme-substrate interactions . Its structural specificity allows researchers to design inhibitors or activators for enzymes, aiding in the understanding of metabolic pathways and the discovery of new drug targets.

Pharmacology

Pharmacologically, 2,4-Dichloro-6-(dimethylamino)benzaldehyde is involved in the synthesis of compounds with potential therapeutic applications . It can be used to create small molecule libraries for drug screening, helping in the identification of new pharmacologically active compounds.

Analytical Chemistry

Analytical chemists employ 2,4-Dichloro-6-(dimethylamino)benzaldehyde in the development of novel analytical methods . It can be used as a derivatization agent to improve the detection and quantification of analytes in complex mixtures, enhancing the capabilities of chromatographic techniques.

Material Science

In material science, this chemical serves as a precursor for the synthesis of advanced materials . Its incorporation into polymers and coatings can impart unique properties like increased resistance to microbial growth, making it significant for the development of antimicrobial surfaces.

Environmental Science

Environmental scientists use 2,4-Dichloro-6-(dimethylamino)benzaldehyde to understand the fate and transport of similar organic compounds in the environment . It can act as a model compound in studies assessing the environmental impact of chlorinated organic chemicals, contributing to the development of better pollution control strategies.

properties

IUPAC Name

2,4-dichloro-6-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-12(2)9-4-6(10)3-8(11)7(9)5-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGIHRDVCSBNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC(=C1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(dimethylamino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(dimethylamino)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-(dimethylamino)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-(dimethylamino)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-(dimethylamino)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-(dimethylamino)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.